![molecular formula C16H17N3O6 B13444481 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound known for its antibacterial properties. It is a derivative of nalidixic acid, which is a synthetic quinolone antibiotic. This compound is particularly effective against Gram-negative bacteria and has been used in the treatment of urinary tract infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
科学的研究の応用
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial DNA synthesis and replication.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and pharmaceuticals
作用機序
The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .
類似化合物との比較
Similar Compounds
Similar compounds include other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their side chains and specific biological activities .
Uniqueness
N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structure, which provides it with distinct antibacterial properties. Its effectiveness against Gram-negative bacteria and its ability to inhibit bacterial DNA gyrase make it a valuable compound in the field of antibacterial research .
特性
分子式 |
C16H17N3O6 |
|---|---|
分子量 |
347.32 g/mol |
IUPAC名 |
(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid |
InChI |
InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1 |
InChIキー |
VCKQSWRZGCKFPQ-LLVKDONJSA-N |
異性体SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
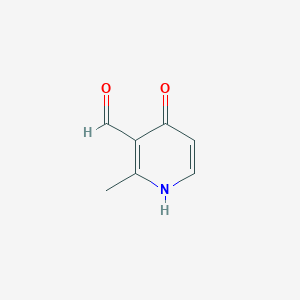
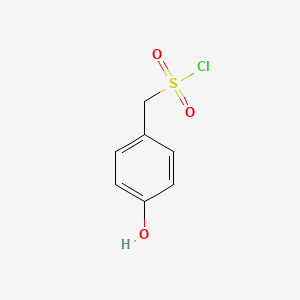
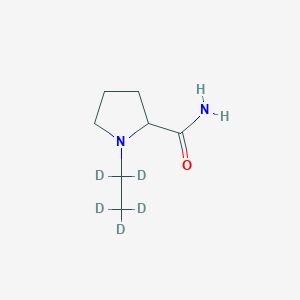

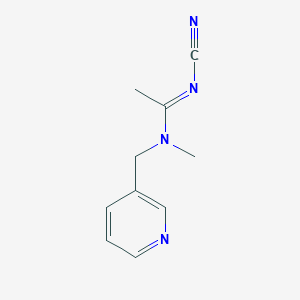

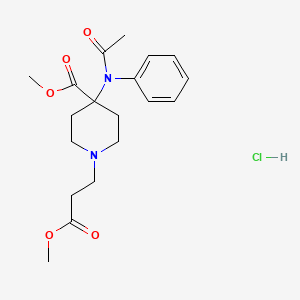

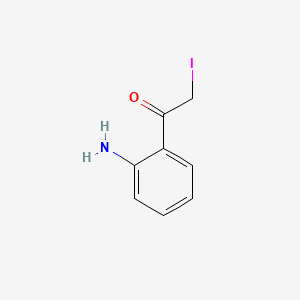
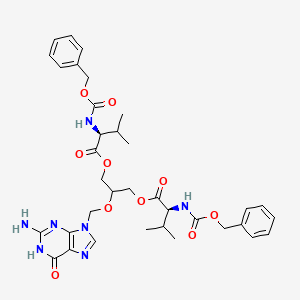
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
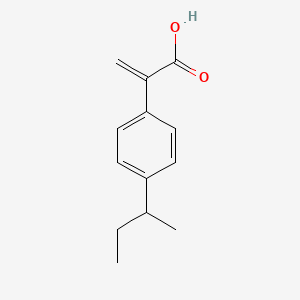
![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
